4-(5-(Trifluoromethyl)-2H-tetrazol-2-yl)benzoic acid
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Overview
Description
4-(5-(Trifluoromethyl)-2H-tetrazol-2-yl)benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group and a tetrazole ring attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the formation of the desired product while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
4-(5-(Trifluoromethyl)-2H-tetrazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and tetrazole groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzoic acid moiety .
Scientific Research Applications
4-(5-(Trifluoromethyl)-2H-tetrazol-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-(Trifluoromethyl)-2H-tetrazol-2-yl)benzoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the tetrazole ring, which may result in different chemical properties and applications.
Trifluoromethyl ethers: These compounds contain the trifluoromethyl group but differ in their overall structure and reactivity.
Uniqueness
The presence of both the trifluoromethyl group and the tetrazole ring in 4-(5-(Trifluoromethyl)-2H-tetrazol-2-yl)benzoic acid makes it unique. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, which are not observed in similar compounds .
Properties
Molecular Formula |
C9H5F3N4O2 |
---|---|
Molecular Weight |
258.16 g/mol |
IUPAC Name |
4-[5-(trifluoromethyl)tetrazol-2-yl]benzoic acid |
InChI |
InChI=1S/C9H5F3N4O2/c10-9(11,12)8-13-15-16(14-8)6-3-1-5(2-4-6)7(17)18/h1-4H,(H,17,18) |
InChI Key |
XSGBGUDQFUDHCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2N=C(N=N2)C(F)(F)F |
Origin of Product |
United States |
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